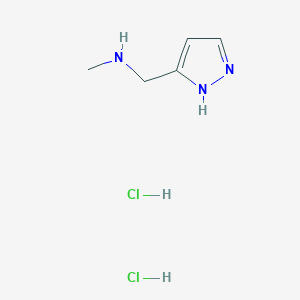

Methyl-(2H-pyrazol-3-ylmethyl)-amine dihydrochloride

CAS No.: 1350443-30-9

Cat. No.: VC2673180

Molecular Formula: C5H11Cl2N3

Molecular Weight: 184.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1350443-30-9 |

|---|---|

| Molecular Formula | C5H11Cl2N3 |

| Molecular Weight | 184.06 g/mol |

| IUPAC Name | N-methyl-1-(1H-pyrazol-5-yl)methanamine;dihydrochloride |

| Standard InChI | InChI=1S/C5H9N3.2ClH/c1-6-4-5-2-3-7-8-5;;/h2-3,6H,4H2,1H3,(H,7,8);2*1H |

| Standard InChI Key | FLRNDMIQAXQZTR-UHFFFAOYSA-N |

| SMILES | CNCC1=CC=NN1.Cl.Cl |

| Canonical SMILES | CNCC1=CC=NN1.Cl.Cl |

Introduction

Chemical Identity and Structural Properties

Nomenclature and Identification

Methyl-(2H-pyrazol-3-ylmethyl)-amine dihydrochloride is known by multiple chemical names in the scientific literature, reflecting slight variations in chemical naming conventions. According to database records, the compound can be referred to by several synonyms including N-Methyl-1-(1H-pyrazol-3-yl)methanamine dihydrochloride, N-Methyl-1H-pyrazole-3-methanamine 2HCl, and N-methyl-1-(1H-pyrazol-5-yl)methanamine dihydrochloride . This diversity in nomenclature reflects the different ways of identifying the position of substituents on the pyrazole ring.

The compound is uniquely identified in chemical databases through several standard identifiers:

-

CAS Registry Number: 1350443-30-9

-

PubChem CID: 53408648

-

Parent Compound CID: 19614724 (methyl((1H-pyrazol-3-yl)methyl)amine)

Structural Composition

The molecular structure of Methyl-(2H-pyrazol-3-ylmethyl)-amine dihydrochloride features a pyrazole ring with a methylaminomethyl substituent at the 3-position, forming the dihydrochloride salt. The core structure consists of:

-

A 5-membered pyrazole heterocyclic ring containing two adjacent nitrogen atoms

-

A methyl(amino)methyl group attached at the 3-position of the pyrazole ring

-

Two hydrochloride counter-ions, forming the dihydrochloride salt

The molecular formula is C5H11Cl2N3, with a calculated molecular weight of 184.06 g/mol . The compound represents a salt form of the parent compound methyl((1H-pyrazol-3-yl)methyl)amine, which is important for stability, solubility, and pharmaceutical applications.

Physical and Chemical Properties

| Parameter | Value | Classification |

|---|---|---|

| Log S (ESOL) | -1.14 | Very soluble |

| Water Solubility | 7.02 mg/ml (0.0723 mol/l) | Very soluble |

| Log S (Ali) | -0.98 | Very soluble |

| Alternative Solubility | 10.2 mg/ml (0.105 mol/l) | Very soluble |

As a dihydrochloride salt, Methyl-(2H-pyrazol-3-ylmethyl)-amine dihydrochloride would be expected to demonstrate good water solubility, an important characteristic for various applications including pharmaceutical formulations .

Synthesis and Chemical Reactions

Synthesis Considerations for Aminomethylpyrazoles

The synthesis of compounds structurally related to Methyl-(2H-pyrazol-3-ylmethyl)-amine dihydrochloride typically requires careful control of reaction conditions. For example, when working with 3-amino-5-methylpyrazole in various synthetic pathways, researchers have employed specific reaction conditions:

| Reaction Type | Catalyst/Reagents | Solvent | Temperature | Duration | Typical Yield |

|---|---|---|---|---|---|

| N-substitution | CuI, Cs2CO3 | DMF | 110°C | 5h | 19% |

| Condensation | - | Ethanol | 20-80°C | 2h | 56% |

| Diazotization | HBr, CuBr, NaNO2 | Water | 70°C | 0.5h | 52-62% |

These reaction examples from related pyrazole chemistry indicate that moderate temperatures (70-110°C) and polar solvents (DMF, ethanol, water) are commonly employed in pyrazole functionalization . Such approaches would likely be adaptable for the synthesis of Methyl-(2H-pyrazol-3-ylmethyl)-amine dihydrochloride with appropriate modifications.

Applications and Related Research

Related Pyrazole Research

The broader research context of pyrazole chemistry suggests several areas where compounds like Methyl-(2H-pyrazol-3-ylmethyl)-amine dihydrochloride may have significance:

-

Chromone-pyrazole hybrid molecules: Research has demonstrated the synthesis of 3-(3-aryl-1H-pyrazol-5-yl)-7-hydroxychromones and their derivatives, which represent an important class of compounds with potential biological activities .

-

Kinase inhibitors: Structurally related pyrazole compounds have been explored as kinase inhibitors. For example, 1-methyl-1H-pyrazol-4-yl derivatives have been investigated as MET kinase inhibitors with nanomolar potency .

-

Glycosylated pyrazole derivatives: Researchers have developed methods for O-glycosylation of pyrazole-containing compounds using phase transfer catalysis to create more complex structures with modified properties .

Analytical Considerations

Identification and Characterization

Standard analytical techniques for the identification and characterization of Methyl-(2H-pyrazol-3-ylmethyl)-amine dihydrochloride would typically include:

-

Spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C)

-

Infrared (IR) spectroscopy

-

Mass spectrometry

-

-

Chromatographic methods:

-

High-Performance Liquid Chromatography (HPLC)

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

-

Elemental analysis for confirming the empirical formula and purity

For related pyrazole compounds, researchers have successfully employed techniques such as LCMS for monitoring reaction progress and confirming product identity, as seen in the synthesis of various pyrazole derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume